3-Iodo-6-methyl-1H-indazole is a halogenated indazole derivative characterized by an iodine atom at the third position and a methyl group at the sixth position of the indazole ring. Indazole compounds are notable for their diverse biological activities and find applications in various medicinal and industrial contexts. This compound, with the chemical formula C_9H_8N_2I, is recognized for its potential as a selective inhibitor of phosphoinositide 3-kinase δ, which plays a crucial role in several cellular processes.
3-Iodo-6-methyl-1H-indazole is synthesized through various chemical methods, primarily involving halogenation and cyclization reactions. It belongs to the broader class of indazole compounds, which are known for their heterocyclic structure and significant pharmacological properties. The classification of this compound falls under organic halides due to the presence of the iodine atom in its structure.
The synthesis of 3-Iodo-6-methyl-1H-indazole typically involves:
The synthesis can be performed using various reaction conditions, including:
The molecular structure of 3-Iodo-6-methyl-1H-indazole features:
3-Iodo-6-methyl-1H-indazole can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 3-Iodo-6-methyl-1H-indazole involves:
Research indicates that indazole derivatives can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins, showcasing their potential in cancer therapy .
3-Iodo-6-methyl-1H-indazole exhibits:
Key chemical properties include:
Relevant data suggest that its reactivity is influenced by the presence of both iodine and methyl substituents, affecting its electrophilicity and biological activity .
3-Iodo-6-methyl-1H-indazole has several applications:
The indazole nucleus represents a privileged scaffold in drug discovery, comprising a fused bicyclic system with pyrazole and benzene rings that exhibits tautomerism between 1H- and 2H- forms. This heterocyclic core demonstrates remarkable versatility in pharmaceutical applications due to its balanced physicochemical properties and diverse biological interactions. Indazole derivatives feature prominently in several FDA-approved drugs, including niraparib (PARP inhibitor for ovarian cancer), pazopanib (tyrosine kinase inhibitor for renal cell carcinoma), and the anti-inflammatory agent benzydamine [7]. The molecular architecture of 3-Iodo-6-methyl-1H-indazole incorporates this biologically validated framework while introducing strategic modifications at key positions—specifically, an iodine atom at C3 and a methyl group at C6 of the benzene ring. This specific substitution pattern creates electronic and steric perturbations that significantly influence the compound's binding interactions with biological targets, particularly enzymes and receptors implicated in disease pathways [3]. The indazole scaffold itself serves as a mimic for purine bases, enabling interactions with various ATP-binding sites in kinase targets, while the fused aromatic system provides structural rigidity that enhances receptor binding affinity and metabolic stability compared to simpler monocyclic heterocycles [7]. These intrinsic properties establish 3-Iodo-6-methyl-1H-indazole as a valuable template for developing new therapeutic agents targeting cancer, neurological disorders, and inflammatory conditions.
Iodination represents a strategic molecular modification that profoundly influences the biological and physicochemical properties of pharmaceutical compounds. The introduction of iodine at the C3 position of the indazole ring in 3-Iodo-6-methyl-1H-indazole serves multiple critical functions in drug design. Firstly, the iodine atom acts as an excellent leaving group in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Heck reactions), enabling efficient structural diversification for structure-activity relationship (SAR) studies . This synthetic handle allows medicinal chemists to rapidly generate derivative libraries by replacing iodine with diverse aryl, alkenyl, alkynyl, or heterocyclic moieties. Secondly, the substantial size and polarizability of iodine create distinctive steric and electronic effects that modulate molecular conformation, lipophilicity (logP ≈ 1.8), and binding interactions with target proteins [6]. The heavy halogen participates in rare halogen bonding interactions with carbonyl oxygen atoms and other electron donors in biological macromolecules, potentially enhancing binding affinity and selectivity . Additionally, iodine's radioisotopes (¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I) enable radiolabeling for molecular imaging applications such as SPECT and PET, facilitating pharmacokinetic studies and target engagement evaluation in preclinical research [2]. The electron-withdrawing nature of iodine also influences the acidity of nearby functional groups and the overall electron density distribution across the indazole system, potentially altering metabolic stability and redox properties.
Table 1: Comparative Analysis of Halogenated Indazole Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|---|
3-Iodo-6-methyl-1H-indazole | 885518-96-7 | C₈H₇IN₂ | 258.06 | Methyl at C6, Iodo at C3 |
6-Iodo-1-methyl-1H-indazole | 1214899-83-8 | C₈H₇IN₂ | 258.06 | Methyl at N1, Iodo at C6 |
6-Chloro-3-iodo-1H-indazole | 503045-59-8 | C₇H₄ClIN₂ | 278.48 | Chloro at C6, Iodo at C3 |
6-Fluoro-3-iodo-1-methyl-1H-indazole | 1257535-15-1 | C₈H₆FIN₂ | 276.05 | Fluoro at C6, Methyl at N1, Iodo at C3 |
The methyl substituent at the C6 position of 3-Iodo-6-methyl-1H-indazole significantly modulates pharmacological properties through steric, electronic, and metabolic mechanisms. Methylation enhances lipophilicity, facilitating improved membrane permeability and bioavailability compared to unsubstituted analogs [3] [6]. This modification also imparts steric stabilization that can protect against metabolic degradation at the C6 position, potentially extending plasma half-life. Research indicates methyl-substituted indazoles demonstrate enhanced interactions with neurological targets, including receptors and enzymes involved in neurotransmitter regulation [3]. The methyl group's electron-donating properties subtly influence the electron density of the indazole ring system, potentially altering binding affinities for target proteins. This effect is particularly valuable in kinase inhibitor development, where optimal hydrophobic interactions in the ATP-binding cleft are critical for potency. Furthermore, methyl substitution can significantly impact crystalline structure and solubility profiles, factors that profoundly influence formulation development [6]. The compound's storage requirement (0-8°C) reflects the stability profile conferred by this substitution pattern [3]. Research applications of methyl-substituted indazoles extend beyond pharmaceuticals to material science, where they contribute to developing advanced polymers with enhanced durability and environmental resistance [3]. The specific positioning of the methyl group at C6 creates a regioisomer with distinct properties compared to other substitution patterns, enabling selective interactions in biological systems.
Table 2: Research Applications of Methyl-Substituted Indazole Derivatives
Application Area | Specific Research Use | Biological/Industrial Relevance |
---|---|---|
Pharmaceutical Development | Neurological disorder drug intermediates | Enables synthesis of compounds targeting specific biological pathways in CNS disorders |
Biological Research | Enzyme inhibition and receptor binding studies | Facilitates investigation of molecular mechanisms underlying disease processes |
Diagnostic Applications | Radioimaging probe development | Potential for creating targeted agents for PET/SPECT imaging techniques |
Material Science | Advanced polymer formulations | Enhances durability and environmental resistance in novel materials |
Agricultural Chemistry | Eco-friendly pesticide development | Supports creation of targeted agents with reduced ecological impact |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1